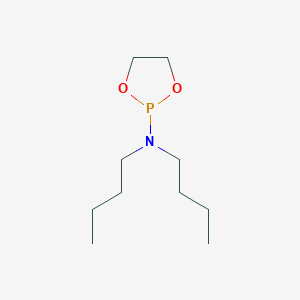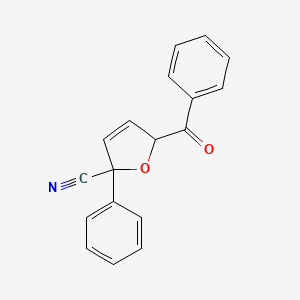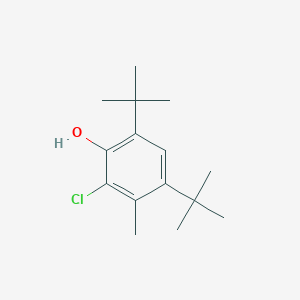
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline core.
Introduction of the 4-Chloro-phenylthiomethyl Group: This step involves the nucleophilic substitution reaction where a 4-chloro-phenylthiomethyl group is introduced using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form different quinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme functions and interactions.
Medicine: Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-phenylthio)-4-methylquinazoline: Lacks the hydroxyl group at the 3-position.
4-Methyl-2H-quinazolin-3-ol: Lacks the 4-chloro-phenylthiomethyl group.
2-(4-Methylphenylthio)-4-methylquinazoline: Substitutes the chloro group with a methyl group.
Uniqueness
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol is unique due to the presence of both the 4-chloro-phenylthiomethyl group and the hydroxyl group at specific positions on the quinazoline core
Propiedades
Número CAS |
6327-43-1 |
|---|---|
Fórmula molecular |
C16H13ClN2OS |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)sulfanylmethyl]-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-14-4-2-3-5-15(14)18-16(19(11)20)10-21-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3 |
Clave InChI |
MFNGIERHPDNELB-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=C(C=C3)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



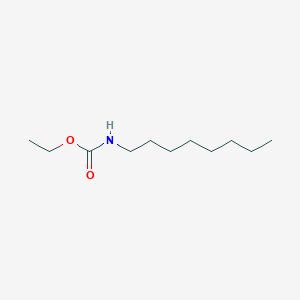


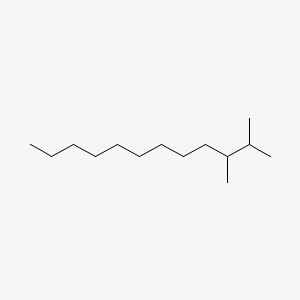
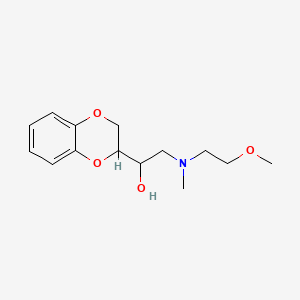
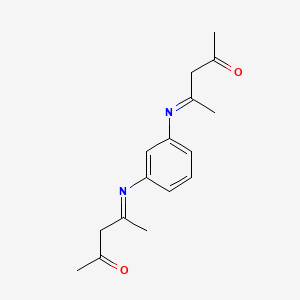
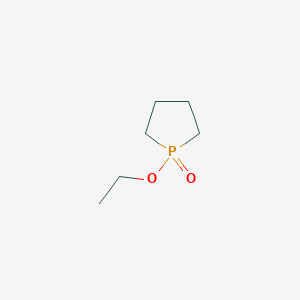

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
